2,4-Difluoro-3-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

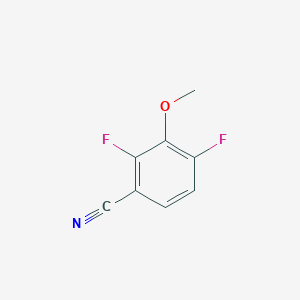

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTCBZZFDKXOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397529 | |

| Record name | 2,4-Difluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220353-20-8 | |

| Record name | 2,4-Difluoro-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220353-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,4-Difluoro-3-methoxybenzonitrile (CAS 220353-20-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxybenzonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates information from closely related analogues and predictive models to offer a thorough resource.

Chemical and Physical Properties

This compound is a substituted benzonitrile with the molecular formula C₈H₅F₂NO.[1] The presence of two fluorine atoms and a methoxy group on the benzene ring is expected to influence its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 220353-20-8 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Density | 1.3±0.1 g/cm³ | [2] |

| Boiling Point | 233.4±40.0 °C at 760 mmHg | [2] |

| Vapor Pressure | 0.1±0.5 mmHg at 25°C | [3] |

| Index of Refraction | 1.485 | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted and Analogous Data)

The following are anticipated chemical shifts for ¹H and ¹³C NMR spectra based on data from similar fluorinated and methoxy-substituted benzonitriles. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~7.0-7.5 (aromatic CH), ~3.9 (OCH₃) | Based on analogues such as 2-methoxybenzonitrile and 4-methoxybenzonitrile. |

| ¹³C | ~160-110 (aromatic C), ~115 (CN), ~56 (OCH₃) | Based on analogues such as 2-methoxybenzonitrile and 4-methoxybenzonitrile. |

Infrared (IR) Spectroscopy (Analogous Data)

The IR spectrum of this compound is expected to show characteristic peaks for the nitrile, ether, and fluorinated aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N Stretch | 2220-2240 |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

| C-F Stretch | 1000-1400 |

| Aromatic C=C Stretch | 1400-1600 |

Mass Spectrometry (MS) (Predicted Data)

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.04120 |

| [M+Na]⁺ | 192.02314 |

| [M-H]⁻ | 168.02664 |

| [M]⁺ | 169.03337 |

Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be adapted from established methods for the synthesis of similar fluorinated benzonitriles, such as the cyanation of an aryl halide. A proposed workflow is detailed below.

Proposed Experimental Protocol: Cyanation of 2,4-Difluoro-3-methoxybromobenzene

This proposed method is adapted from the synthesis of 2,4-difluorobenzonitrile.

Materials:

-

2,4-Difluoro-3-methoxybromobenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Difluoro-3-methoxybromobenzene in DMF.

-

Add copper(I) cyanide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and toluene.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Potential Applications in Drug Development

While there is no specific biological activity reported for this compound, its structural features suggest potential as a valuable building block in medicinal chemistry. The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The nitrile group can serve as a versatile synthetic handle for the introduction of other functional groups or can act as a hydrogen bond acceptor in interactions with biological targets. Substituted benzonitriles are present in a variety of pharmacologically active compounds, including enzyme inhibitors and receptor modulators.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Safety Information

This compound is classified as a hazardous substance. The following is a summary of its hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

2,4-Difluoro-3-methoxybenzonitrile molecular weight

An In-depth Technical Guide on the Molecular Weight of 2,4-Difluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of this compound, a chemical compound of interest in various research and development applications. The determination of an accurate molecular weight is fundamental for a wide range of scientific procedures, including stoichiometry in chemical reactions, preparation of solutions with precise concentrations, and characterization in analytical chemistry.

Chemical Identity

This compound is identified by the following key parameters:

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following protocol outlines the steps for the precise calculation of the molecular weight of this compound.

Protocol:

-

Determination of the Molecular Formula : The elemental composition of the molecule was first established. For this compound, the molecular formula is C₈H₅F₂NO.[1][2][3]

-

Identification of Constituent Elements : The elements present in the compound are Carbon (C), Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O).

-

Obtaining Standard Atomic Weights : The standard atomic weight of each element was obtained from IUPAC (International Union of Pure and Applied Chemistry) recommendations and established chemical data sources.

-

Calculation of Total Molecular Weight : The number of atoms of each element in the molecular formula is multiplied by its respective atomic weight. The sum of these values yields the molecular weight of the compound.

Data Presentation: Molecular Weight Calculation

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Contribution to Molecular Weight (u) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 169.130 |

The calculated molecular weight of this compound is 169.13 g/mol .[1]

Visualization of the Molecular Structure

A 2D representation of the chemical structure of this compound provides a visual understanding of the atomic arrangement. The following diagram was generated using the Graphviz DOT language.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. youtube.com [youtube.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 15. byjus.com [byjus.com]

- 16. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Nitrogen - Wikipedia [en.wikipedia.org]

- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 22. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 23. princeton.edu [princeton.edu]

- 24. Oxygen - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

- 26. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 27. Oxygen, atomic [webbook.nist.gov]

A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds are of paramount importance in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents.[1][2] The strategic incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4] Benzonitrile derivatives, in particular, serve as versatile scaffolds and key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5]

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxybenzonitrile, a fluorinated aromatic building block. It details the compound's chemical structure, physicochemical properties, and theoretical spectroscopic characteristics. Furthermore, this document presents an exemplary synthesis protocol and outlines standard experimental procedures for its characterization, positioning it as a valuable resource for professionals in chemical synthesis and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a substituted aromatic compound featuring two fluorine atoms, a methoxy group, and a nitrile functional group. This specific arrangement of substituents influences the molecule's reactivity and potential applications as a chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 220353-20-8 | [6][7] |

| Molecular Formula | C₈H₅F₂NO | [6] |

| Molecular Weight | 169.13 g/mol | [6] |

| Exact Mass | 169.033920 u | [7] |

| Appearance | White to off-white solid (typical) | |

| Calculated LogP | 1.28 | [7] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [7] |

| Boiling Point (Predicted) | 233.4 ± 40.0 °C at 760 mmHg | [7] |

| Flash Point (Predicted) | 95.0 ± 27.3 °C | [7] |

Spectroscopic Data (Theoretical and Predicted)

While experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be predicted based on its functional groups and data from analogous structures.

Mass Spectrometry

Protonation of benzonitriles typically occurs on the cyano group.[8] The mass spectrum would be expected to show a prominent molecular ion peak (M+) and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by vibrations from its key functional groups. The nitrile stretch is a particularly strong and sharp indicator.[9][10]

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Methyl C-H | 2950 - 2850 | Stretch |

| Nitrile C≡N | 2240 - 2220 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| Aryl C-F | 1250 - 1100 | Stretch |

| Aryl-O-CH₃ | 1300 - 1200 (asym), 1050-1010 (sym) | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure. The presence of fluorine introduces characteristic splitting patterns (H-F and C-F couplings).[11][12] 19F NMR would show two distinct signals for the non-equivalent fluorine atoms.[13]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| Nucleus | Position | Predicted Shift (ppm) | Predicted Multiplicity & Coupling Constants (J) |

| ¹H | -OCH₃ | 3.8 - 4.0 | s (singlet) |

| Ar-H (H-5) | 7.0 - 7.5 | dd (doublet of doublets), ³JHH, ⁴JHF | |

| Ar-H (H-6) | 6.8 - 7.2 | dd (doublet of doublets), ³JHH, ⁵JHF | |

| ¹³C | -OCH₃ | 55 - 65 | q (quartet, due to ¹JCH) |

| C-CN | 115 - 120 | t (triplet, due to ³JCF) | |

| C-1 (ipso to CN) | 95 - 105 | d (doublet, due to ³JCF) | |

| C-2 (ipso to F) | 150 - 160 | d (doublet, large ¹JCF) | |

| C-3 (ipso to OCH₃) | 140 - 150 | dd (doublet of doublets, ²JCF, ²JCF) | |

| C-4 (ipso to F) | 155 - 165 | d (doublet, large ¹JCF) | |

| C-5 | 110 - 120 | d (doublet, due to ²JCF) | |

| C-6 | 125 - 135 | s (or small d, due to ⁴JCF) |

Synthesis and Characterization Protocols

While a specific protocol for this compound is not detailed in the provided literature, a general synthesis can be proposed based on established methods for related fluorinated benzonitriles, such as halogen-fluorine exchange or cyanation of an appropriate precursor.[14][15]

Proposed Synthesis Workflow

A plausible route involves the cyanation of a corresponding aryl bromide. This common transformation can be catalyzed by copper or palladium complexes.

Caption: Proposed synthesis of this compound via cyanation.

Experimental Protocol: Synthesis (Exemplary)

The following is a generalized protocol for a palladium-catalyzed cyanation reaction. Note: This procedure is illustrative and must be adapted and optimized. All work should be conducted by trained personnel in a suitable fume hood.

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter through a pad of celite to remove inorganic solids.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Experimental Protocol: Characterization

Infrared (IR) Spectroscopy: A spectrum can be obtained using an FT-IR spectrometer. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly onto the ATR crystal and apply pressure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS). Reference the ¹⁹F spectrum to an external standard like CFCl₃.

Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using an instrument equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), to determine the molecular weight and fragmentation pattern.[16]

Applications in Research and Drug Development

Fluorinated building blocks like this compound are valuable starting materials for creating libraries of novel compounds for screening. The strategic placement of fluorine atoms can block sites of metabolic attack (e.g., aromatic hydroxylation), thereby improving a drug candidate's pharmacokinetic profile.[4][17] The nitrile group is a versatile functional handle that can be converted into other key groups like amines, carboxylic acids, or tetrazoles, which are common in bioactive molecules.

Role in the Drug Discovery Pipeline

This compound serves as an early-stage building block in the multi-step process of discovering and developing new therapeutic agents.

Caption: General workflow for the role of a building block in drug discovery.

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive nitrile handle and the modulating effects of its fluoro and methoxy substituents makes it an attractive starting point for the synthesis of complex molecular targets. This guide provides the foundational technical data and procedural outlines necessary for researchers to effectively utilize this compound in their discovery and development programs.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:220353-20-8 | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 15. CN105523962B - The preparation method of fluorobenzene nitrile compounds - Google Patents [patents.google.com]

- 16. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2,4-Difluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,4-Difluoro-3-methoxybenzonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, and key safety information. Additionally, it outlines plausible experimental protocols for its synthesis, purification, and analysis, based on established methodologies for structurally related compounds.

Core Chemical and Physical Properties

This compound is a substituted benzonitrile with the chemical formula C₈H₅F₂NO.[1][2] The presence of two fluorine atoms and a methoxy group on the benzene ring, along with the nitrile functional group, imparts unique electronic and physicochemical properties to the molecule. These substitutions can influence its reactivity, metabolic stability, and potential biological activity.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 220353-20-8 | [1] |

| Molecular Formula | C₈H₅F₂NO | [1][2] |

| Molecular Weight | 169.13 g/mol | [1] |

| Boiling Point | 233.4 ± 40.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Melting Point | Not available | [3] |

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will likely appear as complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm) due to coupling with each other and with the adjacent fluorine atoms. The methoxy group protons will appear as a singlet, likely in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The methoxy carbon will resonate around δ 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, strong band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-F stretching vibrations will likely appear as strong bands in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O stretching of the methoxy group will be observed around 1000-1100 cm⁻¹ and 1250 cm⁻¹.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (approximately 169.13). Common fragmentation patterns for benzonitriles involve the loss of HCN (m/z 27) and fragmentation of the substituent groups.

Experimental Protocols

The following are detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound is via a Sandmeyer reaction starting from 2,4-difluoro-3-methoxyaniline.

Step 1: Diazotization of 2,4-Difluoro-3-methoxyaniline

-

Dissolve 2,4-difluoro-3-methoxyaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a reaction vessel cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN). This forms the [Cu(CN)₂]⁻ complex.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

-

Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. The purified crystals can then be collected by filtration.

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight. A typical GC program would involve a temperature ramp on a suitable capillary column (e.g., a non-polar column like DB-5) with mass spectral detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of the key functional groups, particularly the nitrile group.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathway interactions for this compound have not been extensively reported in publicly available literature, fluorinated benzonitrile derivatives are known to exhibit a range of biological effects, including potential anticancer properties.[4] The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.

Given the structural similarities to other enzyme inhibitors, a hypothetical mechanism of action could involve the inhibition of a key cellular enzyme. For example, many small molecule inhibitors target protein kinases, which are crucial components of cellular signaling pathways.

The following diagram illustrates a hypothetical signaling pathway where a compound like this compound could act as an inhibitor. This is a generalized representation and is not based on specific experimental data for this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.

Conclusion

This compound is a valuable building block in chemical synthesis with potential applications in drug discovery and materials science. This guide provides a summary of its known chemical properties and outlines plausible experimental procedures for its synthesis and analysis. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methoxybenzonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and drug development. This document covers key aspects of this compound, including its chemical properties, reliable suppliers, detailed synthetic and analytical methodologies, and its potential role in targeting cancer-related signaling pathways.

Core Chemical Information and Supplier Data

This compound is a substituted benzonitrile with the molecular formula C₈H₅F₂NO. The presence of two fluorine atoms and a methoxy group on the aromatic ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.

Several commercial suppliers offer this compound. The following table summarizes the available quantitative data from a selection of these suppliers to facilitate procurement for research and development purposes.

| Supplier | Purity | Quantity | Price | CAS Number |

| ThermoFisher | 97.0% | 1g | ¥1620.0 | 220353-20-8 |

| Shanghai Nianxing Industrial Co., Ltd. | 97.0% | - | Inquiry | 220353-20-8 |

| Shanghai Jizhi Biochemical Technology Co., Ltd. | 97.0% | 1g / 5g | ¥1668.0 / ¥5788.0 | 220353-20-8 |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g / 1kg / 100kg / 1000kg | Inquiry | 220353-20-8 |

| Santa Cruz Biotechnology | - | - | Inquiry | 220353-20-8[1] |

| CP Lab Safety | 96% | 1g | - | -[2] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available difluoroanisole derivative. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic pathway for this compound.

Step 1: Bromination of 1,3-Difluoro-2-methoxybenzene

-

To a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-bromosuccinimide (NBS) (1.05 eq).

-

Add a radical initiator, such as a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-2,4-difluoro-3-methoxybenzene.

Step 2: Cyanation of 1-Bromo-2,4-difluoro-3-methoxybenzene

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 eq) and copper(I) cyanide (CuCN) (1.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (around 3.9 ppm) and signals in the aromatic region for the two aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the methoxy carbon, and the aromatic carbons. The carbon signals will exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will provide information on the chemical environment of the two fluorine atoms.

Mass Spectrometry (MS):

-

GC-MS or LC-MS: These techniques can be used to determine the molecular weight of the compound and to assess its purity. The expected molecular weight for C₈H₅F₂NO is approximately 169.13 g/mol .[1] The mass spectrum will show a molecular ion peak corresponding to this mass.

High-Performance Liquid Chromatography (HPLC):

-

Purity Analysis: Reversed-phase HPLC can be employed to determine the purity of the synthesized compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Potential Applications in Drug Discovery

Fluorinated benzonitriles are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. The introduction of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[3]

Relevance in Cancer Research

While the specific biological activity of this compound is not extensively documented in the available literature, related fluorinated small molecules have been investigated for their anticancer properties.[3] These compounds can act as inhibitors of various signaling pathways that are dysregulated in cancer cells.

Representative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it a prime target for drug development. Small molecule inhibitors that target key kinases in this pathway, such as PI3K, AKT, and mTOR, are actively being pursued as cancer therapeutics. A simplified representation of this pathway is provided below.

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

While the direct interaction of this compound with this pathway has not been confirmed, its structural features are consistent with those of other small molecules designed to inhibit kinases within such signaling cascades. Further research, including in vitro kinase assays and cell-based studies, would be necessary to elucidate its precise mechanism of action.

Conclusion

This compound represents a promising chemical entity for drug discovery, particularly in the field of oncology. This guide provides a foundational resource for researchers by consolidating information on its procurement, proposing detailed methodologies for its synthesis and analysis, and contextualizing its potential therapeutic applications. The experimental protocols and diagrams presented herein are intended to facilitate further investigation into the biological activities of this and related fluorinated compounds.

References

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 2,4-Difluoro-3-methoxybenzonitrile, a valuable building block in the development of novel pharmaceutical compounds. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow and key reaction mechanisms to aid in laboratory-scale synthesis and process development.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed as a four-step sequence. This pathway leverages well-established and reliable chemical transformations to ensure a high overall yield and purity of the final product. The key stages of the synthesis are:

-

Nitration: Introduction of a nitro group onto the aromatic ring of 1,3-difluoro-2-bromobenzene to yield 2,4-difluoro-3-bromo-1-nitrobenzene.

-

Nucleophilic Aromatic Substitution (SNAr): Selective replacement of the bromine atom with a methoxy group to form 2,4-difluoro-3-methoxynitrobenzene.

-

Reduction: Conversion of the nitro group to an amine to produce the key intermediate, 2,4-difluoro-3-methoxyaniline.

-

Sandmeyer Cyanation: Transformation of the amino group into a nitrile functionality to afford the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.

Step 1: Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene

The initial step involves the nitration of 1,3-difluoro-2-bromobenzene. The presence of the two fluorine atoms and the bromine atom directs the incoming nitro group to the desired position.

Experimental Protocol:

To a stirred solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in 48 ml of concentrated sulfuric acid at ambient temperature, 8 ml of 70% concentrated nitric acid is added dropwise.[1] The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 55°C.[1] After the addition is complete, the mixture is stirred for an additional 15 minutes. The reaction mixture is then carefully poured onto 300 ml of ice. The resulting aqueous mixture is extracted three times with methylene chloride. The combined organic layers are washed three times with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield a yellow solid. Recrystallization from isopropyl ether affords the pure product as a white solid.[1]

| Parameter | Value | Reference |

| Starting Material | 1,3-Difluoro-2-bromobenzene | [1] |

| Reagents | Conc. H₂SO₄, 70% HNO₃ | [1] |

| Temperature | < 55°C | [1] |

| Reaction Time | 15 minutes | [1] |

| Yield | 97% | [1] |

| Melting Point | 50-51.5°C | [1] |

Table 1: Quantitative data for the synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.

Step 2: Synthesis of 2,4-Difluoro-3-methoxynitrobenzene

This step employs a nucleophilic aromatic substitution reaction to replace the bromine atom with a methoxy group. The nitro group ortho to the bromine atom strongly activates the ring towards nucleophilic attack.

Experimental Protocol (General Procedure):

In a round-bottom flask, 2,4-difluoro-3-bromo-1-nitrobenzene is dissolved in anhydrous methanol. A solution of sodium methoxide (prepared by dissolving sodium metal in anhydrous methanol or using a commercial solution) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value (Estimated) | Reference |

| Starting Material | 2,4-Difluoro-3-bromo-1-nitrobenzene | - |

| Reagents | Sodium methoxide, Methanol | - |

| Temperature | Reflux | - |

| Reaction Time | 2-6 hours | - |

| Yield | 80-90% | - |

Table 2: Estimated quantitative data for the synthesis of 2,4-Difluoro-3-methoxynitrobenzene.

Step 3: Synthesis of 2,4-Difluoro-3-methoxyaniline

The nitro group of 2,4-difluoro-3-methoxynitrobenzene is reduced to an amine in this step to yield the crucial aniline intermediate.

Experimental Protocol (Using Iron in Acidic Medium):

To a stirred mixture of 2,4-difluoro-3-methoxynitrobenzene and ethanol, iron powder is added, followed by the dropwise addition of concentrated hydrochloric acid. The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,4-difluoro-3-methoxyaniline.

| Parameter | Value (Estimated) | Reference |

| Starting Material | 2,4-Difluoro-3-methoxynitrobenzene | - |

| Reagents | Iron powder, Hydrochloric acid, Ethanol | - |

| Temperature | Reflux | - |

| Reaction Time | 1-3 hours | - |

| Yield | >90% | - |

Table 3: Estimated quantitative data for the synthesis of 2,4-Difluoro-3-methoxyaniline.

Step 4: Synthesis of this compound

The final step is the conversion of the aniline to the target benzonitrile via the Sandmeyer reaction.[2][3] This classic transformation proceeds through a diazonium salt intermediate.

Experimental Protocol:

A solution of 2,4-difluoro-3-methoxyaniline in a mixture of concentrated hydrochloric acid and water is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper. This cold diazonium salt solution is then added portion-wise to a stirred, cold (0-5°C) solution of copper(I) cyanide and potassium cyanide in water. The reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for one hour to ensure complete reaction. After cooling, the mixture is extracted with a suitable organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed with dilute sodium hydroxide solution, then with water, and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation under reduced pressure to afford this compound.

| Parameter | Value (Estimated) | Reference |

| Starting Material | 2,4-Difluoro-3-methoxyaniline | - |

| Reagents | NaNO₂, HCl, CuCN, KCN | [2][3] |

| Temperature | 0-5°C (diazotization), 50-60°C (cyanation) | [2][3] |

| Reaction Time | 2-4 hours | - |

| Yield | 70-85% | - |

Table 4: Estimated quantitative data for the synthesis of this compound.

Reaction Mechanisms

Understanding the underlying mechanisms of the key transformations is crucial for optimizing reaction conditions and troubleshooting potential issues.

Nucleophilic Aromatic Substitution (SNAr)

The substitution of the bromo group by methoxide proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitro group plays a critical role in stabilizing this intermediate through resonance.

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Sandmeyer Reaction

The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl nitrile, catalyzed by copper(I) cyanide. The reaction is believed to proceed through a radical mechanism.

Figure 3: Simplified mechanism of the Sandmeyer Cyanation step.

Safety Considerations

All experimental procedures outlined in this guide must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

-

Nitric acid and Sulfuric acid are highly corrosive. Handle with extreme care.

-

Sodium methoxide is corrosive and flammable.

-

Sodium nitrite is an oxidizing agent and is toxic.

-

Copper(I) cyanide and Potassium cyanide are highly toxic. Handle with extreme caution and have an appropriate quenching and disposal procedure in place.

-

The Sandmeyer reaction can be exothermic and may release nitrogen gas vigorously. The reaction should be performed with careful temperature control and on a scale that can be safely managed.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route detailed in this technical guide provides a robust and efficient method for the preparation of this compound. By following the outlined protocols and adhering to the necessary safety precautions, researchers can reliably synthesize this important intermediate for applications in drug discovery and development. The provided data and mechanistic insights offer a solid foundation for further process optimization and scale-up studies.

References

A Technical Guide to 2,4-Difluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2,4-Difluoro-3-methoxybenzonitrile, a key chemical intermediate in pharmaceutical and materials science research. It covers nomenclature, physicochemical properties, a representative synthesis protocol, and its applications.

Chemical Identity and Nomenclature

The unequivocally correct IUPAC name for the compound is This compound . This name is derived following a systematic approach:

-

Principal Functional Group : The nitrile (-C≡N) group attached to the benzene ring designates "benzonitrile" as the parent name. The carbon atom of the ring attached to the nitrile group is assigned the locant '1'.

-

Substituent Identification : The molecule contains three substituents on the benzene ring: two fluorine atoms (-F) and one methoxy group (-OCH₃).

-

Locant Assignment : The ring is numbered to assign the lowest possible locants to the substituents, resulting in fluoro groups at positions 2 and 4, and a methoxy group at position 3.

-

Alphabetical Ordering : The substituents are prefixed to the parent name in alphabetical order ("difluoro" before "methoxy").

This systematic naming ensures a unique and unambiguous identifier for the chemical structure.

Structural and Data Identifiers

A summary of key identifiers and molecular properties is presented below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 220353-20-8 | [1][2] |

| Molecular Formula | C₈H₅F₂NO | [2][3] |

| Molecular Weight | 169.13 g/mol | [2] |

| Monoisotopic Mass | 169.03392 Da | [3] |

| SMILES | COC1=C(C=CC(=C1F)C#N)F | [3] |

| InChI Key | RWTCBZZFDKXOLX-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Notes |

| Appearance | Off-white to light yellow solid | - |

| Purity | Typically ≥98% | [4] |

| Predicted XlogP | 1.8 | A measure of lipophilicity. |

| Storage | Store at 10°C - 25°C in a well-closed container. | [5] |

Synthesis and Experimental Protocols

This compound is a synthetic compound not found in nature. Its synthesis is crucial for its availability as a building block. While a specific, detailed experimental protocol for this exact molecule is not publicly available, a general and analogous method for the synthesis of similar fluorinated benzonitriles involves a cyanation reaction of a corresponding bromo- or iodo-aromatic precursor.

Representative Protocol: Cyanation of an Aryl Halide

This protocol is based on established methods for synthesizing fluorinated benzonitriles, such as the synthesis of 3-fluoro-4-methoxybenzonitrile from 2-fluoro-4-bromoanisole[6].

Reaction: 2,4-Difluoro-3-methoxy-1-bromobenzene + Copper(I) Cyanide → this compound

Materials and Reagents:

-

2,4-Difluoro-3-methoxy-1-bromobenzene (starting material)

-

Copper(I) Cyanide (CuCN)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Toluene

-

Aqueous solution of Iron(III) Chloride (FeCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting aryl bromide in anhydrous DMF.

-

Cyanation : Add Copper(I) Cyanide to the solution. Heat the mixture to reflux and maintain for several hours (e.g., 10-12 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up : After cooling to room temperature, add an aqueous solution of FeCl₃ to the reaction mixture to complex with excess cyanide.

-

Extraction : Extract the product into an organic solvent such as toluene.

-

Washing : Wash the organic layer successively with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification : Purify the crude residue by silica gel column chromatography to yield the final product, this compound.

This generalized procedure provides a robust framework for the laboratory-scale synthesis of the target compound.

Applications in Research and Development

Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science.[7] The specific substitution pattern of this compound makes it a valuable and versatile building block.

-

Pharmaceutical Intermediates : As a highly functionalized aromatic ring, it serves as a scaffold for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing multiple avenues for molecular elaboration.

-

Medicinal Chemistry : The incorporation of fluorine atoms is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[7] This compound provides a pre-functionalized ring system for developing new therapeutic agents.

-

Agrochemicals and Materials Science : Similar to its role in pharmaceuticals, this molecule can be a precursor for novel pesticides and specialized fluoropolymers.

The logical workflow for utilizing this compound in a drug discovery pipeline is illustrated below.

References

- 1. This compound | CAS#:220353-20-8 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C8H5F2NO) [pubchemlite.lcsb.uni.lu]

- 4. 220353-20-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 2,3-Difluoro-4-methoxybenzonitrile | 256417-12-6 | FD38508 [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. chemrxiv.org [chemrxiv.org]

Spectroscopic Data and Analysis of 2,4-Difluoro-3-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-3-methoxybenzonitrile (CAS: 220353-20-8).[1] Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds. It also includes detailed, standardized experimental protocols for acquiring such data.

Molecular Structure and Properties:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and are supported by data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.3 - 7.5 | ddd | JHF ≈ 8-10, JHH ≈ 8-9, JHF ≈ 1-2 | H-6 |

| ~6.9 - 7.1 | t | JHH ≈ JHF ≈ 8-9 | H-5 |

| ~4.0 | s | - | -OCH₃ |

Note: The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |

| ~160 (dd) | ¹JCF, ²JCF | C-2 (bearing F) |

| ~155 (dd) | ¹JCF, ⁴JCF | C-4 (bearing F) |

| ~140 (d) | ²JCF | C-3 (bearing OCH₃) |

| ~125 (d) | ³JCF | C-6 |

| ~117 | - | C≡N |

| ~115 (d) | ²JCF | C-5 |

| ~105 (d) | ³JCF | C-1 (bearing CN) |

| ~62 | - | -OCH₃ |

Note: Carbons bearing or adjacent to fluorine atoms will appear as doublets or doublets of doublets due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium-Strong | C≡N stretch |

| ~1620, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1280 | Strong | Aryl-O stretch (asymmetric) |

| ~1200 - 1000 | Strong | C-F stretch |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H stretch (-OCH₃) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data [2]

| Adduct | m/z |

| [M]+ | 169.03337 |

| [M+H]⁺ | 170.04120 |

| [M+Na]⁺ | 192.02314 |

| [M-H]⁻ | 168.02664 |

Experimental Protocols

The following are detailed, standardized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H NMR spectrum. A typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

FT-IR Spectroscopy Protocol (ATR Method)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with specific functional groups and bond vibrations in the molecule.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

-

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Processing:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Compare the observed m/z value with the calculated exact mass of the compound to confirm its elemental composition.

-

Analyze any observed fragment ions to gain further structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Difluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2,4-Difluoro-3-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and proton relationships.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for this compound is not readily found in the searched literature, a reliable prediction of the ¹H NMR spectrum can be made based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted data is summarized in Table 1.

The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two aromatic protons, H-5 and H-6. The electron-withdrawing nature of the nitrile group and the fluorine atoms, combined with the electron-donating effect of the methoxy group, will influence the chemical shifts. The methoxy group protons will appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-5 | 7.20 - 7.40 | dd | J(H5-F4) ≈ 8-10, J(H5-H6) ≈ 8-9 | 1H |

| H-6 | 7.00 - 7.20 | t | J(H6-F4) ≈ 8-10, J(H6-H5) ≈ 8-9 | 1H |

| -OCH₃ | 3.90 - 4.10 | s | - | 3H |

Note: Predicted values are based on analogous compounds and are subject to minor variations based on experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm (centered around 6 ppm)

-

Acquisition Time: Approximately 4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 to 64 (signal-to-noise dependent)

-

Receiver Gain: Optimized automatically by the spectrometer.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Structural Visualization and Proton Relationships

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and highlights the key through-bond relationships that give rise to the observed spin-spin coupling in the ¹H NMR spectrum.

Caption: Molecular structure and key proton couplings.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. The predicted data and experimental protocol serve as a valuable resource for researchers in the synthesis, characterization, and application of this compound.

An In-depth Technical Guide to the 13C NMR of 2,4-Difluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,4-difluoro-3-methoxybenzonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy, including substituent effects and known carbon-fluorine coupling constants. This guide is intended to assist researchers in the identification and characterization of this and structurally related molecules.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts (δ) in parts per million (ppm) and carbon-fluorine coupling constants (J-couplings) in Hertz (Hz) for this compound are summarized in the table below. These values are estimated based on data from analogous fluorinated and methoxy-substituted aromatic compounds. The numbering of the carbon atoms corresponds to the molecular structure diagram provided in this guide.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |

| C1 | ~95-105 | Doublet of Doublets (dd) | ¹JCF ≈ 240-260 Hz, ³JCF ≈ 3-10 Hz |

| C2 | ~155-165 | Doublet of Doublets (dd) | ¹JCF ≈ 245-265 Hz, ²JCF ≈ 15-25 Hz |

| C3 | ~140-150 | Doublet of Doublets (dd) | ²JCF ≈ 10-20 Hz, ²JCF ≈ 10-20 Hz |

| C4 | ~158-168 | Doublet (d) | ¹JCF ≈ 250-270 Hz |

| C5 | ~110-120 | Doublet (d) | ²JCF ≈ 20-30 Hz |

| C6 | ~115-125 | Singlet (or very small coupling) | - |

| CN | ~114-118 | Singlet | - |

| OCH₃ | ~60-65 | Singlet | - |

Note: The chemical shifts for the fluorinated carbons (C2 and C4) are expected to be significantly downfield and exhibit large one-bond carbon-fluorine couplings (¹JCF). The other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The carbon attached to the methoxy group (C3) and the carbon bearing the nitrile group (C1) will also be influenced by the fluorine atoms.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear assignment of the NMR signals.

Mass Spectrometry of 2,4-Difluoro-3-methoxybenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,4-Difluoro-3-methoxybenzonitrile, a compound of interest in pharmaceutical and chemical research. This document outlines a theoretical fragmentation pattern, provides detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents the data in a clear, structured format for ease of interpretation.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 220353-20-8[1][2] |

| Molecular Formula | C₈H₅F₂NO[1] |

| Molecular Weight | 169.13 g/mol [1][2] |

| Monoisotopic Mass | 169.03392 Da |

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Formula | Interpretation | Relative Abundance |

| 169 | [C₈H₅F₂NO]⁺• | Molecular Ion (M⁺•) | High |

| 154 | [C₇H₂F₂NO]⁺• | Loss of a methyl radical (•CH₃) | Moderate |

| 140 | [C₇H₅F₂N]⁺ | Loss of a formyl radical (•CHO) | Low |

| 126 | [C₇H₂FN]⁺• | Loss of a methoxy radical (•OCH₃) and a fluorine atom | Low |

| 111 | [C₆H₂FN]⁺• | Loss of CO from the m/z 140 fragment | Moderate |

| 108 | [C₆H₂F]⁺ | Loss of HCN from the m/z 140 fragment | Moderate |

| 75 | [C₅H₂F]⁺ | Aromatic fragment | Low |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentation events are predicted to involve the loss of small, stable neutral species.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using GC-MS, a standard and powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[3][4]

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Vortexing: Vortex the solution for 30 seconds to ensure complete dissolution.

-

Dilution: If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

Gas Chromatography (GC) Conditions

| Parameter | Recommended Setting |

| Injector Type | Split/Splitless |

| Injector Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |

Mass Spectrometry (MS) Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI)[5] |

| Electron Energy | 70 eV[5] |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-450 |

| Solvent Delay | 3 minutes |

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the planning and execution of their analytical work.

References

The Strategic Role of Fluorinated Benzonitriles in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, and the fluorinated benzonitrile moiety, in particular, has emerged as a privileged structural motif in a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the role of fluorinated benzonitriles in medicinal chemistry, detailing their impact on physicochemical properties, target engagement, and overall drug efficacy. The guide includes quantitative data for key compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action through signaling pathway diagrams.

The Physicochemical Impact of the Fluorinated Benzonitrile Moiety

The unique combination of a fluorine atom and a nitrile group on a benzene ring confers a distinct set of physicochemical properties that medicinal chemists can leverage to overcome common drug development challenges. The high electronegativity of fluorine and the linear, electron-withdrawing nature of the nitrile group significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions.

-

Modulation of Lipophilicity: Strategic placement of fluorine on the benzonitrile ring can fine-tune the lipophilicity (logP) of a compound, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. While fluorine itself is lipophilic, its strong inductive effect can alter the electron distribution of the entire molecule, leading to nuanced effects on overall polarity.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[1][2]

-

Improved Target Binding and Selectivity: The fluorine atom can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The nitrile group, a potent hydrogen bond acceptor and a dipole, can also form crucial interactions within a binding pocket. These interactions can lead to enhanced binding affinity and selectivity for the target protein.

-

Bioisosterism: The fluorinated benzonitrile moiety can act as a bioisostere for other functional groups, allowing for the modification of a molecule's properties while retaining its biological activity.[3][4][5] For example, it can mimic aspects of a phenyl ring or other aromatic systems, offering a tool for scaffold hopping and lead optimization.

Fluorinated Benzonitriles in Approved Drugs: A Quantitative Overview

Several FDA-approved drugs feature the fluorinated benzonitrile scaffold, highlighting its therapeutic importance across various disease areas. The following tables summarize key quantitative data for some of these drugs.

Table 1: Aromatase Inhibitors for Breast Cancer

| Drug Name | Target | Assay Type | IC50 / Ki | Reference |

| Letrozole | Aromatase | Cell-free (human placental microsomes) | 11 nM (IC50) | [6] |

| Cell-based (MCF-7aro cells) | 50-100 nM (IC50) | [7] | ||

| In vitro (fluorogenic assay) | 0.032 µM (IC50) | [8] | ||

| Anastrozole | Aromatase | Cell-based (MCF-7aro cells) | >500 nM (IC50 not reached) | [7] |

Table 2: Other Key Therapeutic Agents

| Drug Name | Target | Therapeutic Area | Assay Type | IC50 / Ki | Reference |

| Perampanel | AMPA Receptor | Epilepsy | AMPA-induced Ca2+ influx | 93 nM (IC50) | [9] |

| Rilpivirine | HIV-1 Reverse Transcriptase | HIV/AIDS | Enzyme Inhibition | 0.73 nM (IC50) | [10] |

| Wild-type HIV-1 | 0.51 nM (EC50) | [10] | |||

| Darolutamide | Androgen Receptor | Prostate Cancer | Competitive Binding | 26 nM (IC50), 11 nM (Ki) | [11] |

| AR Luciferase Reporter | 26 nM (IC50) | [12] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of fluorinated benzonitrile-containing drugs are achieved through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Aromatase Inhibitors: Letrozole and Anastrozole

These drugs are non-steroidal aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. They block the synthesis of estrogens, which are key drivers of tumor growth.

Caption: Inhibition of estrogen synthesis by Letrozole and Anastrozole.

AMPA Receptor Antagonist: Perampanel

Perampanel is a selective, non-competitive antagonist of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system. It is used to treat epilepsy by reducing neuronal hyperexcitability.[3][7]

Caption: Perampanel's antagonism of the AMPA receptor.

HIV-1 Reverse Transcriptase Inhibitor: Rilpivirine

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It binds to a non-active site of the reverse transcriptase enzyme, inhibiting its function and preventing viral replication.[13][14][15]

Caption: Rilpivirine's inhibition of HIV-1 reverse transcriptase.

Androgen Receptor Inhibitor: Darolutamide

Darolutamide is an androgen receptor (AR) inhibitor used to treat prostate cancer. It works by competitively inhibiting the binding of androgens to the AR, preventing its translocation to the nucleus and subsequent gene transcription that drives tumor growth.[11][16][17]